

Fmoc-Cys(Mtt)-OH: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Cys(Mtt)-OH

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Fmoc-Cys(Mtt)-OH, or $N\alpha$ -(9-Fluorenylmethoxycarbonyl)-S-(4-methyltrityl)-L-cysteine, is a critical building block in modern solid-phase peptide synthesis (SPPS). Its strategic use enables the controlled and selective formation of disulfide bonds, a key structural feature in a vast array of biologically active peptides and proteins. This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of complex peptides.

Core Properties of Fmoc-Cys(Mtt)-OH

The utility of **Fmoc-Cys(Mtt)-OH** in peptide synthesis is underscored by its distinct chemical characteristics. The quantitative data for this compound are summarized below.

Property	Value	Reference
Chemical Formula	C ₃₈ H ₃₃ NO ₄ S	[1][2][3][4][5][6][7]
Molecular Weight	599.74 g/mol	[1][2][3][4][6]
Exact Mass	599.21302971 Da	[2][4]
CAS Number	269067-38-1	[1][3][4][8]
Appearance	White to off-white powder	[6]
Storage Conditions	2-8°C, sealed in a dry environment	[1][3]

Strategic Applications in Peptide Chemistry

Fmoc-Cys(Mtt)-OH is primarily utilized in Fmoc-based SPPS for the synthesis of peptides requiring selective manipulation of cysteine residues. The S-4-methyltrityl (Mtt) protecting group is strategically employed due to its acid lability, which is significantly greater than that of other common cysteine protecting groups like trityl (Trt).[8] This property allows for the orthogonal deprotection of the Mtt group while the peptide remains anchored to the solid support and other acid-labile protecting groups, such as tert-butyl (tBu), remain intact.[8]

This selective deprotection is instrumental in:

- On-resin disulfide bond formation: The ability to expose a specific cysteine thiol group on the resin allows for directed disulfide bridge formation, which is crucial for synthesizing cyclic peptides with defined structures.[3][9]
- Synthesis of peptides with multiple disulfide bonds: In conjunction with other orthogonally protected cysteine derivatives, **Fmoc-Cys(Mtt)-OH** facilitates the regioselective formation of multiple disulfide linkages within a single peptide chain.
- Site-specific conjugation: The deprotected thiol group can serve as a handle for the site-specific attachment of various moieties, including fluorescent labels, cytotoxic drugs in antibody-drug conjugates (ADCs), or polymers for biomaterial development.[2]

Experimental Protocols

Selective On-Resin Deprotection of the Mtt Group

This protocol details the procedure for the selective removal of the S-Mtt protecting group from a cysteine residue in a peptide synthesized on a solid support.

Materials:

- Peptidyl-resin containing a Cys(Mtt) residue
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS) as a scavenger
- N,N-Dimethylformamide (DMF)
- 1% Diisopropylethylamine (DIEA) in DMF (v/v)

Procedure:

- Swell the peptidyl-resin in DCM for 30 minutes.
- Prepare the deprotection solution: 1-2% TFA and 5% TIS in DCM (v/v/v). A low concentration of TFA is critical for selective deprotection.[\[9\]](#)
- Drain the DCM from the swollen resin.
- Add the deprotection solution to the resin (approximately 10 mL per gram of resin).
- Gently agitate the resin at room temperature for 30 minutes. A faint yellow-orange color in the solution indicates the release of the Mtt cation.
- Filter the resin and wash thoroughly with DCM (3 x).
- To ensure complete removal of the Mtt group, the deprotection step (steps 4-6) can be repeated.

- Wash the resin with DMF (3 x).
- Neutralize the resin by washing with 1% DIEA in DMF (2 x).
- Wash the resin again with DMF (3 x) and DCM (3 x). The resin is now ready for subsequent reactions, such as on-resin cyclization or conjugation.

Visualizing the Workflow: Selective Deprotection and Cyclization

The following diagram illustrates the logical workflow for the synthesis of a cyclic peptide utilizing **Fmoc-Cys(Mtt)-OH**.



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Workflow for Cyclic Peptide Synthesis using **Fmoc-Cys(Mtt)-OH**.

This diagram outlines the key stages, from the initial solid-phase synthesis to the final purified cyclic peptide, highlighting the critical step of selective Mtt group deprotection that enables on-resin cyclization.

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